An In-depth Technical Guide to 1-(4-Iodophenyl)piperazine: Chemical Properties and Structure
An In-depth Technical Guide to 1-(4-Iodophenyl)piperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Iodophenyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document collates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities through an examination of its structural class. The information is presented to support further research and application of this compound in various scientific domains.
Chemical Properties and Structure
1-(4-Iodophenyl)piperazine is a disubstituted piperazine with an iodophenyl group attached to one of the nitrogen atoms of the piperazine ring. Its structure lends itself to a variety of chemical modifications, making it a valuable scaffold in the synthesis of pharmacologically active molecules.
Chemical Structure
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IUPAC Name: 1-(4-Iodophenyl)piperazine
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Molecular Formula: C₁₀H₁₃IN₂
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Molecular Weight: 288.13 g/mol [1]
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CAS Number: 96530-59-5[1]
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SMILES String: C1CN(CCN1)C2=CC=C(C=C2)I
Physicochemical Properties
The physicochemical properties of 1-(4-Iodophenyl)piperazine and its hydrochloride salt are summarized in the table below. It is important to note that some data, such as the boiling point, are predicted values, and experimental verification is recommended. The solubility of 1-(4-Iodophenyl)piperazine has not been quantitatively reported in the reviewed literature; however, piperazine as a parent compound is known to be freely soluble in water and ethylene glycol, and poorly soluble in diethyl ether.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂ | [1] |
| Molecular Weight | 288.13 g/mol | [1] |
| Melting Point (HCl salt) | 177-181 °C | [3] |
| Melting Point (free base) | 122-124 °C | [4] |
| Boiling Point (Predicted) | 370.3 ± 27.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 8.88 ± 0.10 | [4] |
| Appearance | Light brown to brown solid | [4] |
Experimental Protocols
Synthesis Protocol: Buchwald-Hartwig Amination
The synthesis of 1-(4-Iodophenyl)piperazine can be efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This method is widely used for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Materials:
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1,4-Diiodobenzene
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Piperazine
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Palladium(II) acetate (Pd(OAc)₂)
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2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)
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Nitrogen or Argon gas (inert atmosphere)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).
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Add sodium tert-butoxide (1.4 equivalents).
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Add 1,4-diiodobenzene (1 equivalent) and piperazine (1.2 equivalents).
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Add anhydrous toluene to the flask.
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The reaction mixture is then heated to 80-110°C and stirred for 12-24 hours.
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The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
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The aqueous layer is extracted with an organic solvent such as ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-(4-Iodophenyl)piperazine.
Logical Workflow for Buchwald-Hartwig Synthesis
Caption: Synthesis workflow for 1-(4-Iodophenyl)piperazine.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of 1-(4-Iodophenyl)piperazine can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Sample Preparation:
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Prepare a stock solution of 1-(4-Iodophenyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
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Samples for analysis should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Analytical Workflow for HPLC
Caption: HPLC analysis workflow for 1-(4-Iodophenyl)piperazine.
Biological Activity and Signaling Pathways
While specific binding affinity data for 1-(4-Iodophenyl)piperazine is not extensively reported in the public domain, the broader class of arylpiperazines is well-documented for its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][6][7][8][9][10] These interactions are central to their pharmacological effects, which are relevant to the treatment of various central nervous system (CNS) disorders.
Arylpiperazine derivatives have shown varying degrees of affinity and selectivity for different subtypes of serotonin and dopamine receptors. For instance, many arylpiperazines are known to be agonists or antagonists at 5-HT₁A, 5-HT₂A, and D₂ receptors.[8][10] The interaction with these G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that modulate neuronal activity.
Hypothesized Signaling Pathway
Based on the known pharmacology of arylpiperazines, 1-(4-Iodophenyl)piperazine is hypothesized to interact with serotonin and dopamine receptors, leading to the modulation of downstream signaling pathways. A generalized schematic of this interaction is presented below.
Caption: Potential GPCR signaling pathway for 1-(4-Iodophenyl)piperazine.
Conclusion
1-(4-Iodophenyl)piperazine represents a versatile chemical entity with significant potential for the development of novel therapeutic agents, particularly for CNS disorders. This guide has summarized its key chemical and structural features, provided actionable experimental protocols, and outlined its likely biological targets based on its structural class. Further research to determine its precise pharmacological profile, including specific receptor binding affinities and functional activities, is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(4-Iodophenyl)piperazine 95 624726-35-8 [sigmaaldrich.com]
- 4. 1-(4-碘苯基)哌嗪 | 96530-59-5 [m.chemicalbook.com]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
